tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of bicyclo[6.2.0]dec-9-ene-9-carboxylic acid . It’s likely to be a complex organic compound with potential applications in various fields such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such complex organic compounds usually involves multiple steps, each requiring specific reagents and conditions. Unfortunately, without specific literature or patents, it’s challenging to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of similar compounds suggests that it might have a bicyclic structure with a nine-membered ring and a six-membered ring . The presence of multiple functional groups like carboxylate and ketone could also be inferred from the name.Chemical Reactions Analysis
The compound, due to the presence of functional groups like carboxylate and ketone, might undergo various chemical reactions. For instance, the carboxylate group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of polar functional groups like carboxylate could make the compound more soluble in polar solvents .Scientific Research Applications
Synthesis and Molecular Structure
The compound tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate and its related derivatives have been synthesized and structurally characterized. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, and determined its structure via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Applications in Peptidomimetic Synthesis
These compounds are used in the synthesis of peptidomimetics, which are molecules mimicking peptide structures. Mandal et al. (2005) reported an efficient synthesis of diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, highlighting their utility in peptide-based drug discovery (Mandal et al., 2005).
Conformational Studies in Bioactive Peptides
Compounds like tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate are also vital for studying the conformation-activity relationships in biologically active peptides. For example, Cluzeau and Lubell (2004) synthesized methyl 9-oxo-8-(N-(Boc)-amino)-4-phenyl-1-azabicyclo[4.3.0]nonane carboxylates to investigate conformational aspects of these molecules (Cluzeau & Lubell, 2004).
Potential in Anatoxin-a Synthesis
These compounds have potential applications in the synthesis of complex molecules such as anatoxin-a. Forró et al. (2001) described the preparation of (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one, which are potential starting compounds for anatoxin-a synthesis (Forró et al., 2001).
Application in Chiral Synthesis
The synthesis of chiral derivatives of tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate is also significant. For example, Moriguchi et al. (2014) synthesized chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a chiral cyclic amino acid ester, highlighting its potential in chiral synthesis (Moriguchi et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-11-9-7-5-4-6-8-10(11)12(15)16/h7,9-11H,4-6,8H2,1-3H3/b9-7-/t10-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEZEJRNXLDRDE-MHTFJADPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C=CCCCCC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2/C=C\CCCC[C@@H]2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1S,6Z,8R)-10-oxo-9-azabicyclo[6.2.0]dec-6-ene-9-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.